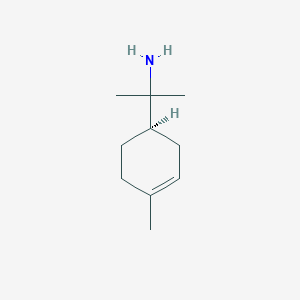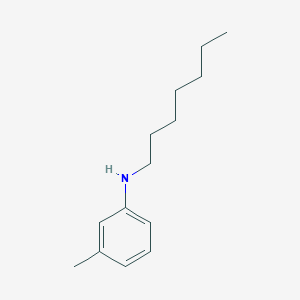
3-Bromo-4-iodo-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-iodo-5-nitropyridine is a heterocyclic organic compound with the molecular formula C5H2BrIN2O2 and a molecular weight of 328.89 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is of interest due to its unique combination of bromine, iodine, and nitro functional groups, which impart distinct chemical properties and reactivity.
Métodos De Preparación
The synthesis of 3-Bromo-4-iodo-5-nitropyridine can be achieved through various synthetic routes. One common method involves the nitration of 3-bromo-4-iodopyridine using nitric acid in the presence of sulfuric acid . The reaction conditions typically require careful control of temperature and concentration to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.
Industrial production methods for this compound may involve similar nitration reactions, but on a larger scale with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
3-Bromo-4-iodo-5-nitropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using metal hydrides like sodium borohydride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine or iodine atoms are replaced with aryl or vinyl groups using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 3-bromo-4-iodo-5-aminopyridine, while Suzuki-Miyaura coupling can produce various substituted pyridines.
Aplicaciones Científicas De Investigación
3-Bromo-4-iodo-5-nitropyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-iodo-5-nitropyridine depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the nitro group and the halogen atoms, which can activate the pyridine ring towards nucleophilic attack . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and van der Waals forces .
Comparación Con Compuestos Similares
3-Bromo-4-iodo-5-nitropyridine can be compared with other halogenated nitropyridines, such as:
3-Bromo-5-nitropyridine: Lacks the iodine atom, which may result in different reactivity and applications.
4-Iodo-3-nitropyridine: Lacks the bromine atom, which can influence its chemical properties and reactivity.
3-Chloro-4-iodo-5-nitropyridine:
The uniqueness of this compound lies in its specific combination of bromine, iodine, and nitro groups, which impart distinct chemical properties and reactivity that can be leveraged in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C5H2BrIN2O2 |
|---|---|
Peso molecular |
328.89 g/mol |
Nombre IUPAC |
3-bromo-4-iodo-5-nitropyridine |
InChI |
InChI=1S/C5H2BrIN2O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H |
Clave InChI |
FTEFLOMFWRDXCO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)Br)I)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-oxo-3-(pyrrolidin-1-yl)propyl]furan-2-carboxamide](/img/structure/B14896717.png)
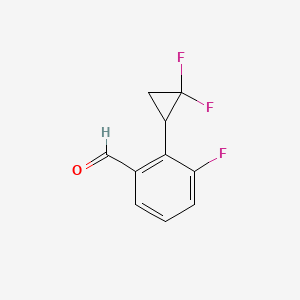
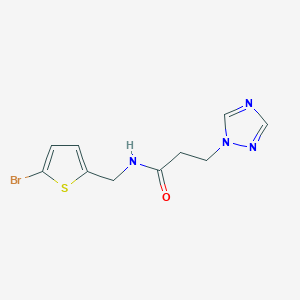
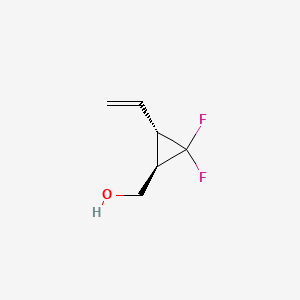
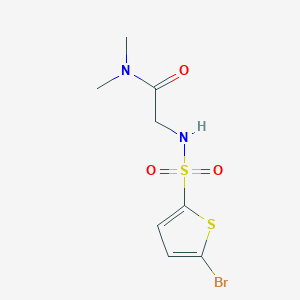
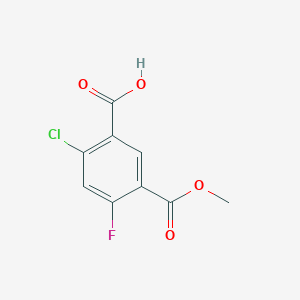

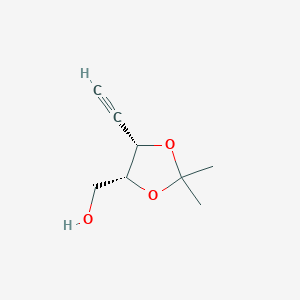
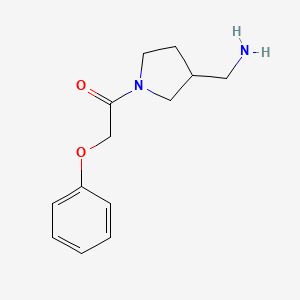
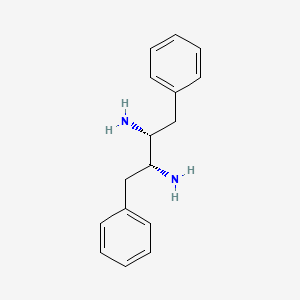
![2-(Imidazo[2,1-b]thiazol-6-yl)-N-(4h-1,2,4-triazol-3-yl)acetamide](/img/structure/B14896773.png)
